molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4

Hexamethylenediamine

Cat. No. B150038
CAS RN: 124-09-4
M. Wt: 116.2 g/mol
InChI Key: NAQMVNRVTILPCV-UHFFFAOYSA-N
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Description

Hexamethylenediamine (HMD) is a key intermediate in the manufacturing of nylon 66, a widely used synthetic polymer. It is a monomer that can be derived from both petrochemical and renewable biomass sources. The importance of HMD lies in its applications in the production of nylon and other industrial processes, such as corrosion control and metal surface treatment .

Synthesis Analysis

The synthesis of HMD and its derivatives has been explored in various studies. A triphenylene-based hexamine, which is structurally related to HMD, was synthesized and used to create multinuclear alkali metal complexes. These complexes were then involved in transmetalation reactions to form tris(N-heterocyclic tetrylenes) with metals like germanium, tin, and lead . Another study reported the synthesis of a surfactant derived from HMD, N-hexadecyl ethylenediamine triacetic acid (HED3A), which shows potential for various industrial applications due to its ability to chelate metal ions .

Molecular Structure Analysis

The molecular structure of HMD and its compounds has been extensively studied. For instance, the crystal structure of hexamethylenediamine dihydrochloride was determined, revealing a chain molecule with evidence of alternating bond lengths and specific N-Cl distances indicative of hydrogen bonding . Similar structural analyses were conducted for the dihydrobromide and dihydroiodide salts of HMD, which provided insights into the bond distances and molecular orientations within the crystal lattice .

Chemical Reactions Analysis

HMD is involved in various chemical reactions due to its reactive amine groups. The studies on its coordination chemistry with metals, such as the synthesis of ethylenediamine complexes of aryltellurium trihalides, demonstrate its ability to act as a bidentate ligand, forming hexacoordinated structures with the metal center . These reactions are crucial for understanding the behavior of HMD in different chemical environments and for developing new materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of HMD and its derivatives have been investigated to understand their behavior in different conditions. For example, the extraction of HMD from aqueous solutions was studied by controlling the pH and adding salts, which is relevant for its purification from biological sources or waste . The properties of HMD derivatives, such as their stability in hard water, wetting, dispersing, and emulsifying power, as well as surface tension, were also examined, showing their potential as surfactants .

Scientific Research Applications

1. Production and Environmental Impact Hexamethylenediamine (HMDA) is a crucial intermediate in nylon 6-6 production. A study compared fossil-based routes for HMDA production with three alternative bio-based paths, highlighting the economic benefits and lower environmental impact of the fossil-based route. However, the bio-based routes could offer CO2 footprint advantages when considering the carbon sink, despite higher impacts on eutrophication (Dros et al., 2015).

2. Wastewater Treatment Research has explored the use of bacterial cultures to treat wastewater contaminated with HMDA, a common industrial pollutant. These cultures can use HMDA as a nutrition source, offering an environmentally friendly approach to wastewater management (Lytvynenko & Dychko, 2021).

3. Catalysis and Process Innovation A study focused on developing an economically feasible process to produce HMDA, a nylon monomer, via the hydrogenation of adiponitrile using RANEY® catalysts. This research aimed at making the production process more cost-effective and efficient (Lee et al., 2021).

4. Renewable Production Renewable biomass-derived chemicals have garnered interest as alternatives to petroleum-derived chemicals. Research on catalytic production of HMDA from biomass-derived feedstocks revealed emerging chemical pathways for renewable production, although current methods are not yet as competitive as petrochemical techniques (Lee et al., 2021).

5. Extraction and Purification A study investigated the separation of HMDA from dilute aqueous solutions, a process useful in extracting HMDA from biological sources or waste from nylon production. This research explored the effects of sodium hydroxide and various salts on phase separation (Sargent et al., 2021).

6. Biodegradable Soil Conditioners Hexamethylenediamine adipate, a compound related to HMDA, has been studied as a biodegradable soil conditioner. It demonstrated improved germination in plants like tomatoes, suggesting its potential agricultural applications (Ennis et al., 1975).

7. Chemical Synthesis Research has explored the synthesis of HMDA via catalytic reductive amination of 1,6-hexanediol in supercritical ammonia, offering an environmentally friendly route for HMDA production (Li et al., 2017).

8. Epoxy Resin Modification A study examined hexamethylenediamine modified by acrylate as a curing agent for epoxy resin. This modification allowed the epoxy resin to cure at room temperature with improved mechanical properties (Lou Chun-hua, 2010).

Safety And Hazards

Hexamethylenediamine is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful to aquatic life .

Future Directions

BASF decided to build a new hexamethylene diamine (HMD) plant in Chalampé, France. The new plant is set to increase BASF’s annual HMD production capacity to 260,000 metric tons. Production is expected to start in 2024 .

properties

IUPAC Name

hexane-1,6-diamine
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InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
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InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN)CCN
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Molecular Formula

C6H16N2
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Related CAS

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride)
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DSSTOX Substance ID

DTXSID5024922
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Molecular Weight

116.20 g/mol
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Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F
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Flash Point

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble
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Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01
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Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F
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Product Name

Hexamethylenediamine

Color/Form

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES

CAS RN

124-09-4, 73398-58-0
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Melting Point

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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hematite
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Yield
98.05%

Synthesis routes and methods II

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenediamine
Reactant of Route 2
Hexamethylenediamine
Reactant of Route 3
Hexamethylenediamine
Reactant of Route 4
Hexamethylenediamine
Reactant of Route 5
Hexamethylenediamine
Reactant of Route 6
Hexamethylenediamine

Citations

For This Compound
13,100
Citations
WP Binnie, JM Robertson - Acta Crystallographica, 1950 - scripts.iucr.org
… Structure analysis There is no resemblance in cell dimensions or space groups between hexamethylenediamine and its di- halides. The latter structures therefore do not provide any …
Number of citations: 22 scripts.iucr.org
GL Kennedy Jr - Drug and chemical toxicology, 2005 - Taylor & Francis
Hexamethylendiamine (HMDA; CAS No. 124-09-4; 6055-52-3 for the dihydrochloride salt) is moderately toxic following acute doses/exposures with oral lethal doses in rats ranging from …
Number of citations: 12 www.tandfonline.com
J Lee, Y Lee, S Kim, EE Kwon, KYA Lin - Korean Journal of Chemical …, 2021 - Springer
… This article reviews the catalytic production of hexamethylenediamine from biomass-… hexamethylenediamine. While methods to directly convert biomass to hexamethylenediamine have …
Number of citations: 12 link.springer.com
AB Dros, O Larue, A Reimond, F De Campo… - Green …, 2015 - pubs.rsc.org
Hexamethylenediamine (HMDA) is one of the key intermediates in the preparation of nylon 6-6 by polycondensation with adipic acid. Currently, the most used commercial process for …
Number of citations: 55 pubs.rsc.org
S Dinda, VV Goud, AV Patwardhan… - Separation and …, 2010 - Elsevier
Reactive absorption of carbon dioxide with solutions of 1,6-hexamethylenediamine (HMDA) in methanol and water was studied in stirred cell and model stirred contactor at 303±1K. The …
Number of citations: 12 www.sciencedirect.com
AMA Adam, MS Refat, HA Saad - Journal of Molecular Structure, 2013 - Elsevier
In this work, structural, thermal, morphological and pharmacological characterization was performed on the interactions between a hexamethylenediamine (HMDA) donor and three …
Number of citations: 35 www.sciencedirect.com
TP Fedorchuk, AN Khusnutdinova… - Journal of the …, 2019 - ACS Publications
Production of platform chemicals from renewable feedstocks is becoming increasingly important due to concerns on environmental contamination, climate change, and depletion of …
Number of citations: 64 pubs.acs.org
N Ogata, Y Hosoda - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
Results Polycondensation of MT with HMD proceeded in solutions in a homogeneous state, and no polymer was precipitated during the polycondensation; on the other hand, the …
Number of citations: 16 onlinelibrary.wiley.com
B Ma, J Chen, M Wang, X Xu, J Qian, Y Lu… - The Journal of …, 2020 - ACS Publications
An organic cationic salt, hexamethylenediamine diiodide (HDADI), is introduced into formamidinium tin iodide (FASnI 3 ) perovskite solar cells (PSCs) by consideration of amino group …
Number of citations: 23 pubs.acs.org
Y Wang, T Lv, H Wang, Y Zhao, C Meng… - … and Mesoporous Materials, 2015 - Elsevier
ZSM-5 and ferrierite have been successfully synthesized by magadiite conversion method using 1, 6-hexamethylenediamine (HMD) as structure directing agent. The binary …
Number of citations: 24 www.sciencedirect.com

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